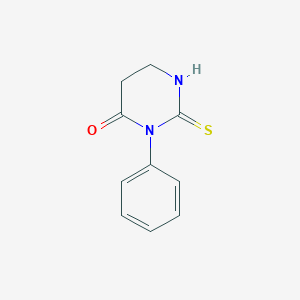
Acetic acid;1,4-dioxan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,4-dioxan-2-ol is a compound that combines the properties of acetic acid and 1,4-dioxan-2-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar and in various chemical processes. 1,4-Dioxan-2-ol, on the other hand, is a derivative of 1,4-dioxane, a heterocyclic organic compound with the formula C₄H₈O₂. This compound is known for its solvent properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4-dioxan-2-ol can be achieved through the reaction of 1,4-dioxane with acetic acid under specific conditions. One common method involves the use of Lewis acid catalysts such as benzoyl chloride or acetyl chloride to produce the 2-chloroethyl esters of benzoic acid and acetic acid . Another method involves the reaction of 1,4-dioxane with ethylene glycol and 1,2-dibromoethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Electrochemical oxidation processes have also been explored for the degradation and synthesis of related compounds .
化学反応の分析
Types of Reactions
Acetic acid;1,4-dioxan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into simpler alcohols and ethers.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens and other reactive groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lewis acids: Such as benzoyl chloride and acetyl chloride.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound include:
1,4-Dioxane-2-one: Formed through oxidation.
Various esters: Formed through esterification reactions with carboxylic acids.
科学的研究の応用
Acetic acid;1,4-dioxan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;1,4-dioxan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting the formation of peroxyl radicals and breaking oxidation chains . It also forms complexes with various metal ions and participates in catalytic reactions .
類似化合物との比較
Similar Compounds
1,4-Dioxane: A similar compound with solvent properties and used in various industrial applications.
Diethylene glycol: Another ether compound with similar solvent properties.
Ethylene glycol: A simpler glycol compound used in antifreeze and as a precursor for polymer production.
Uniqueness
Acetic acid;1,4-dioxan-2-ol is unique due to its combined properties of acetic acid and 1,4-dioxane. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
特性
CAS番号 |
1743-23-3 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
acetic acid;1,4-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3.C2H4O2/c5-4-3-6-1-2-7-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
InChIキー |
SJJUBDAZCFWRRN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1COC(CO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


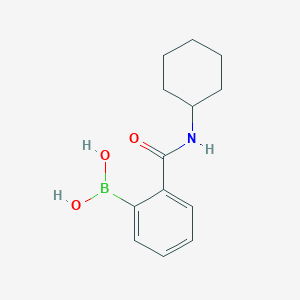
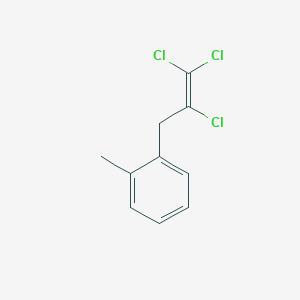
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)


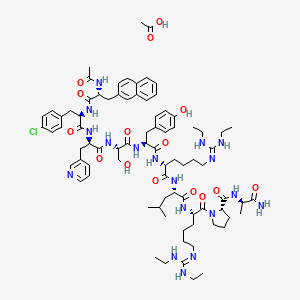

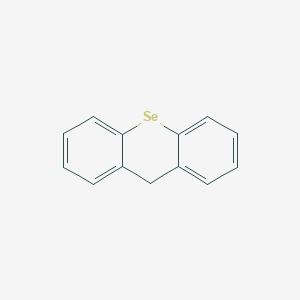

![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)


